Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
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Overview
Description
Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom and a cyclobuta[b]indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable indole derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate include other indole derivatives with different substituents, such as:
- Methyl 6-chloro-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
- Methyl 6-fluoro-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
Uniqueness
What sets this compound apart is its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 6-bromo-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-12(15)14-10-5-3-8(10)9-6-7(13)2-4-11(9)14/h2,4,6,8,10H,3,5H2,1H3 |
InChI Key |
RDFDRVXQRJAVDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CCC2C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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